molecular formula C20H24O8 B12310139 2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol

2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12310139
M. Wt: 392.4 g/mol
InChI Key: ZTWZAVCISGQPJH-UHFFFAOYSA-N
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Description

Massoniresinol is a lignan, a type of natural compound found in various plantsThe chemical formula of Massoniresinol is C20H24O8 , and it has a molecular weight of 392.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Massoniresinol can be synthesized through various chemical reactions involving the coupling of phenolic compounds. One common method involves the oxidative coupling of coniferyl alcohol derivatives under specific conditions . The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent.

Industrial Production Methods

Industrial production of Massoniresinol often involves extraction from natural sources, such as the roots of plants like poria and atractylodes . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Massoniresinol.

Chemical Reactions Analysis

Types of Reactions

Massoniresinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Massoniresinol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Syringaresinol
  • Olivil
  • Pinoresinol
  • Secoisolariciresinol

Uniqueness

Massoniresinol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3

InChI Key

ZTWZAVCISGQPJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

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